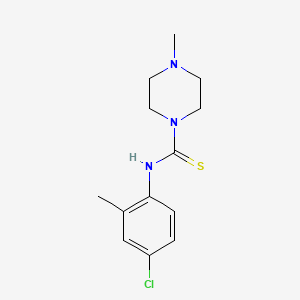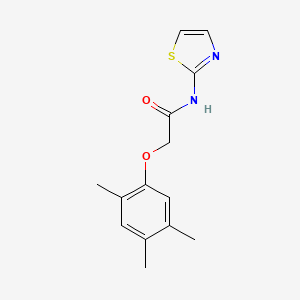![molecular formula C18H20N4O3 B5768920 N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide, also known as ADMAH, is a hydrazinecarboxamide derivative that has been extensively studied for its potential therapeutic applications. ADMAH is a small molecule that has shown promising results in preclinical studies as an anticancer agent.
作用机制
The exact mechanism of action of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide is not fully understood. However, it is believed that N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide exerts its anticancer activity by disrupting the microtubule network in cancer cells. Microtubules are essential for cell division, and disrupting them can lead to cell death. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been shown to have low toxicity in normal cells and tissues. In addition to its anticancer activity, N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has also been shown to have anti-inflammatory and antioxidant properties. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in cells.
实验室实验的优点和局限性
One of the advantages of using N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide in lab experiments is its low toxicity in normal cells and tissues. This allows for higher concentrations of the compound to be used in experiments without causing damage to normal cells. However, one of the limitations of using N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide. One area of research is to further elucidate the mechanism of action of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide and identify potential molecular targets for the compound. Another area of research is to optimize the synthesis method of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide to improve its yield and purity. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide in vivo. Finally, clinical trials are needed to determine the potential therapeutic applications of N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide in humans.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide is a hydrazinecarboxamide derivative that has shown promising results in preclinical studies as an anticancer agent. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has low toxicity in normal cells and tissues, and has also been shown to have anti-inflammatory and antioxidant properties. Future research on N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide should focus on elucidating its mechanism of action, optimizing its synthesis method, and evaluating its efficacy and safety in vivo and in clinical trials.
合成方法
N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide can be synthesized by reacting 4-acetylphenylhydrazine with 3-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The product is then purified by column chromatography to obtain pure N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Preclinical studies have shown that N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network in cancer cells.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-[[3-(dimethylamino)benzoyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12(23)13-7-9-15(10-8-13)19-18(25)21-20-17(24)14-5-4-6-16(11-14)22(2)3/h4-11H,1-3H3,(H,20,24)(H2,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNZUBKHETTWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-{[3-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)


![ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)

![N-{2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5768872.png)

![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5768890.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5768892.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)
![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)
![3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)